molecular formula C14H34Cl2N2O4 B15197058 Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride CAS No. 52868-79-8

Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride

Cat. No.: B15197058
CAS No.: 52868-79-8
M. Wt: 365.3 g/mol
InChI Key: ILFCTGYHJGQDRJ-UHFFFAOYSA-N
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Description

Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride is a derivative of D-mannitol, a naturally occurring sugar alcohol. This compound is characterized by the presence of diethylamino groups at the 1 and 6 positions of the mannitol molecule, and it is typically found in its dihydrochloride salt form. Mannitol derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride typically involves the reaction of D-mannitol with diethylamine under specific conditions. The process begins with the protection of hydroxyl groups on the mannitol molecule to prevent unwanted side reactions. This is followed by the introduction of diethylamino groups at the 1 and 6 positions through nucleophilic substitution reactions. The final step involves deprotection of the hydroxyl groups and conversion to the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized mannitol derivatives.

Scientific Research Applications

Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino groups can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by altering the structure and function of biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mannitol, 1,6-bis(diethylamino)-, D-, dihydrochloride is unique due to the presence of diethylamino groups, which confer specific chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52868-79-8

Molecular Formula

C14H34Cl2N2O4

Molecular Weight

365.3 g/mol

IUPAC Name

[6-(diethylazaniumyl)-2,3,4,5-tetrahydroxyhexyl]-diethylazanium;dichloride

InChI

InChI=1S/C14H32N2O4.2ClH/c1-5-15(6-2)9-11(17)13(19)14(20)12(18)10-16(7-3)8-4;;/h11-14,17-20H,5-10H2,1-4H3;2*1H

InChI Key

ILFCTGYHJGQDRJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C(C(C(C[NH+](CC)CC)O)O)O)O.[Cl-].[Cl-]

Origin of Product

United States

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